3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL
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Overview
Description
3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone . This compound is notable for its unique structure, which includes a cyclopentyloxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL typically involves the reaction of 3-cyclopentyloxybenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxyacetophenone.
Reduction: Formation of 3-amino-3-(3-cyclopentyloxyphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-methoxyphenyl)propan-1-OL
- 3-Amino-3-(3-ethoxyphenyl)propan-1-OL
- 3-Amino-3-(3-propoxyphenyl)propan-1-OL
Uniqueness
3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-amino-3-(3-cyclopentyloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C14H21NO2/c15-14(8-9-16)11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7,10,12,14,16H,1-2,5-6,8-9,15H2 |
InChI Key |
GPFHBNLUSHSQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CCO)N |
Origin of Product |
United States |
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